REACTION_CXSMILES
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[CH:1]1[C:6](/[CH:7]=[CH:8]/[CH:9]=[CH:10]/[C:11]([N:13]2[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]2)=[O:12])=[CH:5][C:4]2[O:19][CH2:20][O:21][C:3]=2[CH:2]=1.[H][H]>C(O)C.[Pd]>[CH:1]1[C:6]([CH2:7][CH2:8][CH2:9][CH2:10][C:11]([N:13]2[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18]2)=[O:12])=[CH:5][C:4]2[O:19][CH2:20][O:21][C:3]=2[CH:2]=1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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C1=CC2=C(C=C1CCCCC(=O)N3CCCCC3)OCO2
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.59 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 78.5% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |